N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine
Description
Properties
CAS No. |
657432-38-7 |
|---|---|
Molecular Formula |
C26H23N3O4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[(1-methylindole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H23N3O4/c1-29-22-14-8-5-11-18(22)16-23(29)25(31)27-20-13-7-6-12-19(20)24(30)28-21(26(32)33)15-17-9-3-2-4-10-17/h2-14,16,21H,15H2,1H3,(H,27,31)(H,28,30)(H,32,33)/t21-/m0/s1 |
InChI Key |
SWUUZPCEVKXNTQ-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The resulting indole derivative is then coupled with benzoyl chloride and L-phenylalanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The use of automated reactors and continuous flow systems can also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity. This compound can also interfere with enzyme function, affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzoyl group, amino acid backbone, or substituents influencing solubility and bioactivity. Below is a comparative analysis:
Benzoyl-Modified Derivatives
- 4-Benzoyl-L-phenylalanine (): Synthesized via Friedel-Crafts benzoylation, this derivative lacks the indole moiety but shares the benzoyl-L-phenylalanine backbone. This highlights the advantage of the target compound’s indole-based substituent, which likely improves lipophilicity and membrane permeability.
- However, the absence of the indole group reduces π-π stacking interactions compared to the target compound .
Amino Acid Backbone Variations
- N-[(1,1-dimethylethoxy)carbonyl]-2,4-dimethyl-L-phenylalanine () : This derivative uses a tert-butoxycarbonyl (Boc) protecting group, improving stability during peptide synthesis. The target compound’s indole-2-carbonyl group may offer similar protective benefits while introducing additional aromatic interactions for target binding .
- (2S)-2-({(2S)-2-Benzamido-3-[4-(cyanomethoxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (): The cyanomethoxy group increases polarity, contrasting with the hydrophobic indole in the target compound. This difference may influence pharmacokinetic properties such as metabolic stability .
Halogen-Substituted Derivatives
- N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () : Fluorine substitution enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism. The target compound’s methylindole group may achieve similar stability through steric hindrance rather than electronic effects .
- N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol (): Replacement of phenylalanine’s carboxyl group with an alcohol (phenylalanol) reduces acidity, altering solubility. The target compound retains the carboxyl group, which may facilitate ionic interactions in biological systems .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s indole-2-carbonyl group may require specialized acylation conditions, akin to the Friedel-Crafts benzoylation used for 4-benzoyl-L-phenylalanine .
- Bioactivity Potential: Halogenated analogs (e.g., 4-fluorobenzoyl derivatives) demonstrate that electronic effects can modulate target engagement, suggesting the indole group in the target compound may offer unique binding modes .
Biological Activity
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 425.5 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Transport Mechanisms
Research indicates that phenylalanine analogs, including this compound, interact with specific transport systems in cells. A study highlighted the selectivity of phenylalanine analogs for the LAT1 transporter, which is crucial for amino acid uptake in cancer cells and the blood-brain barrier (BBB) . The compound's structural features likely influence its affinity for LAT1, impacting its bioavailability and therapeutic efficacy.
Anticancer Activity
The indole component of the compound is associated with various anticancer activities. Indole derivatives have been shown to inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular targets remain an area of active research.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Case Study 1: LAT1 Selectivity
In a study assessing various phenylalanine analogs, this compound displayed significant inhibition of LAT1-mediated transport. The study provided detailed kinetic parameters indicating its potential as a targeted therapeutic agent in oncology .
Case Study 2: Antitumor Efficacy
A separate investigation into indole derivatives revealed that compounds similar to this compound exhibited promising antitumor effects in vitro. These compounds triggered apoptotic pathways in various cancer cell lines, suggesting their utility as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
